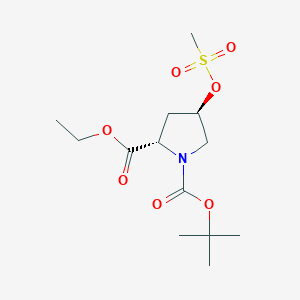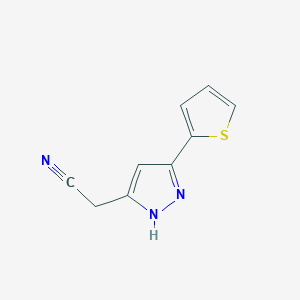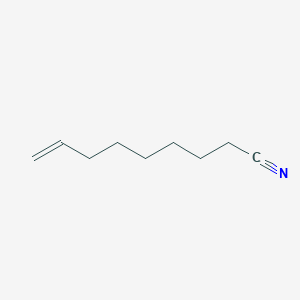
4-(2-Bromethyl)-1,2-Dichlorbenzol
Übersicht
Beschreibung
“4-(2-Bromoethyl)phenol” is a compound with the molecular formula C8H9BrO . It has an average mass of 201.061 Da and a Monoisotopic mass of 199.983673 Da .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, “4-(2-Bromoethyl)phenol” can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation . Another compound, “Ethyl 4-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)benzoate”, was synthesized by click chemistry (CuAAC) using 4-bromobut-1-yne and ethyl 4-azidobenzoate .
Molecular Structure Analysis
The molecular structure of “4-(2-Bromoethyl)phenol” has been determined by 1H NMR, 13C NMR, IR spectra, elemental analysis, and single crystal X-ray diffraction analysis .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, bromination of o-nitrotoluene could be used because the activating methyl group would dominate the deactivating nitro group and direct bromination to the correct position .
Physical And Chemical Properties Analysis
“4-(2-Bromoethyl)phenol” has a density of 1.5±0.1 g/cm3, a boiling point of 276.5±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .
Wissenschaftliche Forschungsanwendungen
Synthese von ionischen Flüssigkeiten
„4-(2-Bromethyl)-1,2-Dichlorbenzol“ dient als Vorläufer für die Synthese von ionischen Flüssigkeiten (ILs). ILs sind Salze im flüssigen Zustand und weisen einzigartige Eigenschaften wie geringe Flüchtigkeit, hohe thermische Stabilität und die Fähigkeit auf, eine Vielzahl von Verbindungen zu lösen. Diese Eigenschaften machen ILs in verschiedenen Bereichen wertvoll, darunter Chemie, Ingenieurwesen und Materialwissenschaften .
Nucleophile aromatische Substitutionsreaktionen
Diese Verbindung wird in nucleophilen aromatischen Substitutionsreaktionen (SNAr) eingesetzt. Sie reagiert mit Nucleophilen wie Pentafluorpyridin, um funktionelle Gruppen einzuführen, die zur Entwicklung neuer Materialien mit potenziellen Anwendungen in der Elektronik und Pharmazie führen können .
Entwicklung härtbarer Polymere
Das Bromatom in „this compound“ macht es nützlich bei der Herstellung von härtbaren Polymeren. Diese Polymere können so konzipiert werden, dass sie reagieren und in eine gewünschte Form oder Gestalt verfestigt werden, was für die Fertigung und Materialwissenschaften entscheidend ist .
Synthese von Monomeren
Es ist auch an der Synthese von Monomeren beteiligt, die zu Kunststoffen oder Harzen polymerisiert werden können. Diese Materialien sind in verschiedenen Industrien, von der Verpackung bis zur Automobilherstellung, von grundlegender Bedeutung .
Zwischenprodukte der organischen Synthese
Als Zwischenprodukt in der organischen Synthese wird „this compound“ verwendet, um komplexe Moleküle für Pharmazeutika, Agrochemikalien und Farbstoffe herzustellen. Seine Reaktivität ermöglicht die Konstruktion verschiedener chemischer Strukturen .
Materialwissenschaftliche Forschung
In der Materialwissenschaft wird diese Verbindung wegen ihres Potenzials untersucht, fortschrittliche Materialien mit bestimmten Eigenschaften wie erhöhter Festigkeit, Haltbarkeit oder Leitfähigkeit zu schaffen. Sie könnte zu Innovationen in der Elektronik-, Bau- und Luftfahrtindustrie führen.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-bromoethyl)-1,2-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPXCNCZFYELLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCBr)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569089 | |
| Record name | 4-(2-Bromoethyl)-1,2-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39232-02-5 | |
| Record name | 4-(2-Bromoethyl)-1,2-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-bromoethyl)-1,2-dichlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(tert-Butyl) 2-ethyl (2R,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate](/img/structure/B1368811.png)




![1-fluoro-2-methoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B1368823.png)


